molecular formula C8H6N2O3 B2426222 2-Methyl-4-nitro-1,3-benzoxazole CAS No. 478553-83-2

2-Methyl-4-nitro-1,3-benzoxazole

Cat. No.: B2426222
CAS No.: 478553-83-2
M. Wt: 178.147
InChI Key: XREFCVYBUYJUNP-UHFFFAOYSA-N
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Description

2-Methyl-4-nitro-1,3-benzoxazole is a heterocyclic aromatic organic compound. It is a derivative of benzoxazole, which is a bicyclic structure consisting of a benzene ring fused with an oxazole ring. The presence of a methyl group at the second position and a nitro group at the fourth position makes this compound unique. Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Scientific Research Applications

Safety and Hazards

The safety data sheet for 2-Methyl-4-nitro-1,3-benzoxazole indicates that it is classified under GHS07 and carries a warning signal word . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Future Directions

The future directions of research on 2-Methyl-4-nitro-1,3-benzoxazole could involve exploring its potential applications in various fields of research and industry. Additionally, further studies could be conducted to understand its mechanism of action and to develop new synthetic strategies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-nitro-1,3-benzoxazole typically involves the reaction of 2-aminophenol with appropriate aldehydes or ketones under various conditions. One common method is the condensation of 2-aminophenol with 4-nitrobenzaldehyde in the presence of an acid catalyst, followed by cyclization to form the benzoxazole ring . Another method involves the use of metal catalysts or nanocatalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of benzoxazole derivatives often employs high-yielding and scalable methods. The use of solid acid nanocatalysts, such as [Fe3O4@SiO2@Am-PPC-SO3H][HSO4], has been reported to achieve high yields and can be reused for multiple cycles . These methods are advantageous due to their eco-friendly nature and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-nitro-1,3-benzoxazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 2-Methyl-4-amino-1,3-benzoxazole, which has different biological activities compared to the parent compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4-nitro-1,3-benzoxazole is unique due to the specific positioning of the methyl and nitro groups, which influence its reactivity and biological activities. This compound’s distinct structure allows for targeted applications in medicinal chemistry and industrial processes .

Properties

IUPAC Name

2-methyl-4-nitro-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c1-5-9-8-6(10(11)12)3-2-4-7(8)13-5/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XREFCVYBUYJUNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2O1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 2-amino-3-nitrophenol (6.17 g, 40.0 mmol) was added triethylorthoacetate (25.96 g, 160.0 mmol) and the mixture was heated at 100° C. for 12 h to give a dark red solution. Cooling to room temperature produced a crystalline mass which was filtered and washed with hexane to give compound 474A (6.78 g, 95%) as light maroon needles. HPLC: 98.1% at 1.86 min (retention time) (YMC S5 ODS column, 4.6×50 mm, eluting with 10–90% aqueous methanol over 4 min containing 0.2% phosphoric acid, 4 mL/min, monitoring at 220 nm). MS (ES): m/z 179.08 [M+H]+.
Quantity
6.17 g
Type
reactant
Reaction Step One
Name
triethylorthoacetate
Quantity
25.96 g
Type
reactant
Reaction Step One
Yield
95%

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